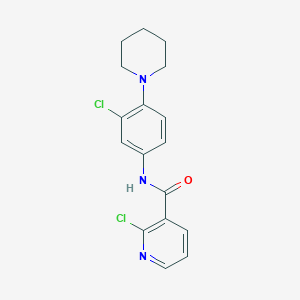![molecular formula C24H25NO4 B252702 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid, also known as MMB, is a compound that has been extensively studied for its potential therapeutic applications. MMB is a benzylamine derivative that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Wirkmechanismus
The mechanism of action of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of several key signaling pathways, including the NF-κB and STAT3 pathways. 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and reduce blood glucose levels. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is its versatility. It has been shown to have a range of biological activities, making it a potentially useful compound for a variety of applications. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid research. One area of interest is the development of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid in animal models.
Synthesemethoden
The synthesis of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid involves several steps, including the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with benzylamine in the presence of a catalyst. The resulting intermediate is then reacted with 4-bromomethylbenzoic acid to form 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid. The synthesis of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been optimized to improve yields and reduce the number of steps involved.
Wissenschaftliche Forschungsanwendungen
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
Produktname |
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid |
|---|---|
Molekularformel |
C24H25NO4 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[[[3-methoxy-4-(2-phenylethoxy)phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C24H25NO4/c1-28-23-15-20(17-25-16-19-7-10-21(11-8-19)24(26)27)9-12-22(23)29-14-13-18-5-3-2-4-6-18/h2-12,15,25H,13-14,16-17H2,1H3,(H,26,27) |
InChI-Schlüssel |
CJKZAWXCEWVWQZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)